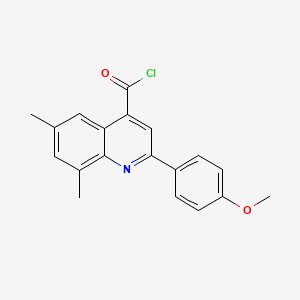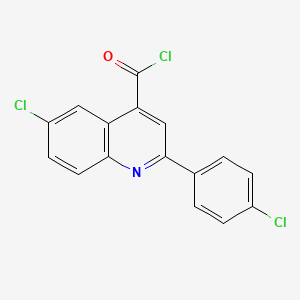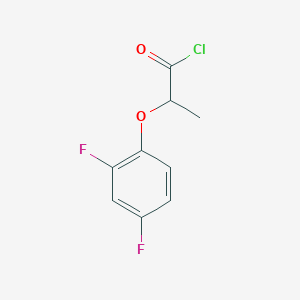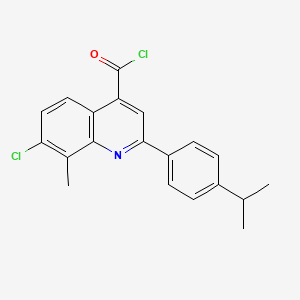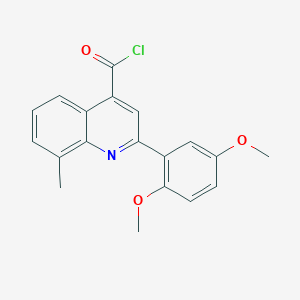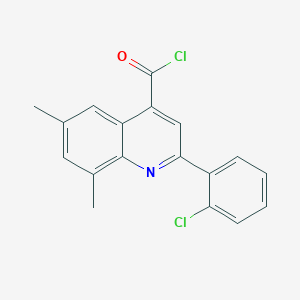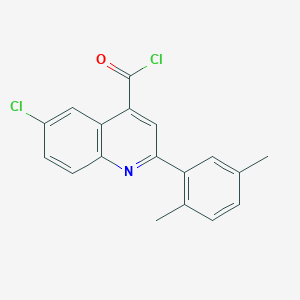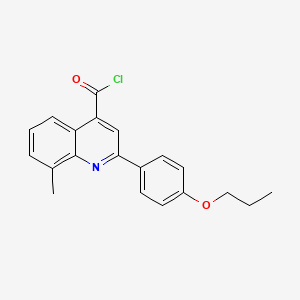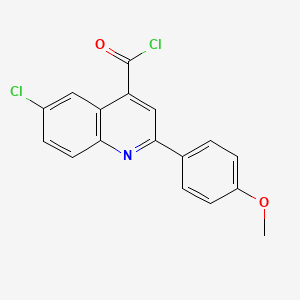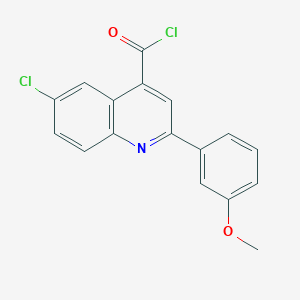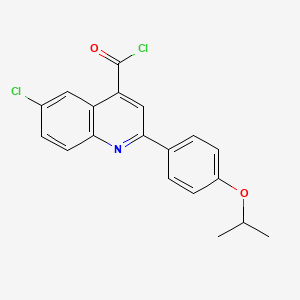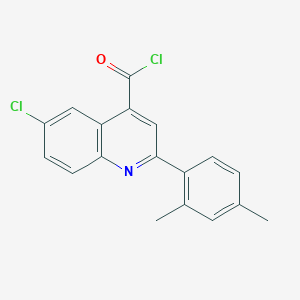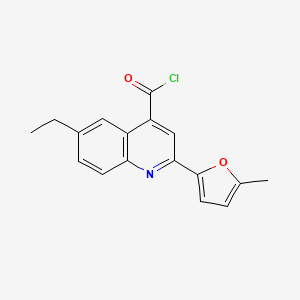
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
描述
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H14ClNO2 . It is used for proteomics research . The related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, has a molecular weight of 281.31 .
Molecular Structure Analysis
The InChI code for the related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, is 1S/C17H15NO3/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is 299.76 . The related compound, 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, has a molecular weight of 281.31 . It is recommended to store this compound in a refrigerated environment .科研应用
Antibacterial Activity
Research has demonstrated the potential of furan and quinoline derivatives in antibacterial applications. For instance, the synthesis of 2-(2-furyl)4-quinolinecarboxylic acids and 2-(5-nitro-2-furyl)4-quinolinecarboxylic acids has been explored for their significant antibacterial activities, indicating the relevance of such compounds in developing new antibacterial agents (Holla, Shridhara, Rao, & Poojary, 2002). Similarly, another study synthesized 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, showing good antibacterial and antifungal activity, further supporting the potential of quinoline derivatives in antimicrobial applications (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).
Antioxidant Properties
The antioxidant properties of quinoline derivatives have also been studied. Hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, prepared through Biginelli reaction, exhibited notable antioxidant activity. This suggests the utility of such compounds in fields requiring antioxidant properties, like pharmaceuticals or food preservation (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).
Catalytic Applications
The catalytic potential of quinoline derivatives has been highlighted in a study involving bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes. These complexes demonstrated high activity as catalysts for the polymerization of ethylene, indicating their applicability in the production of vinyl-terminated polyethylene waxes and other polymer materials (Han, Zuo, Ma, Solan, Hu, Liang, & Sun, 2021).
Photophysical Studies
Quinoline derivatives have been used in studies exploring their photophysical properties. For example, the TDDFT method and PCM formalism were utilized to investigate the properties of 3-hydroxychromones and 3-hydroxyquinolones derivatives in polar and non-polar aprotic solvents, revealing insights into their dual emission bands and excited state intramolecular proton transfer reactions (Ndongo, Boyomo, & Owono, 2018).
Environmental Applications
The biodegradation of quinoline compounds by microbial action has been studied for environmental applications. For instance, Klebsiella pneumoniae TJ-A was found to utilize 2-methylquinoline as a sole carbon and energy source, providing a potential method for the bioremediation of quinoline-contaminated environments (Wang, Li, & Duan, 2014).
Safety And Hazards
性质
IUPAC Name |
6-ethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLXRQSNCRQXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190283 | |
| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160257-12-4 | |
| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)

